molecular formula C15H11Cl2NO3S B3826465 2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

Cat. No.: B3826465
M. Wt: 356.2 g/mol
InChI Key: YCTIQBUMGMGTIB-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a thiazolidinone ring, which is further substituted with a dioxo group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield the desired thiazolidinone compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

  • 2,3-Bis(4-chlorophenyl)-2-propenoic acid
  • 4-Chlorophenyl thiazolidinone derivatives
  • Bis(2,3-dihydroquinazolin-4(1H)-one) derivatives

Comparison: Compared to similar compounds, 2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the dioxo group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific studies .

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3S/c16-11-3-1-10(2-4-11)15-18(14(19)9-22(15,20)21)13-7-5-12(17)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTIQBUMGMGTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1(=O)=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Reactant of Route 2
2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Reactant of Route 3
2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Reactant of Route 4
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2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Reactant of Route 5
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2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Reactant of Route 6
2,3-Bis(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

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